molecular formula C19H20N4OS B5559193 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine

1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine

Cat. No.: B5559193
M. Wt: 352.5 g/mol
InChI Key: DBWSMYZLOXBDJN-UHFFFAOYSA-N
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Description

1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.13578245 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking Studies

Research has developed efficient synthesis methods for compounds similar to "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine," exploring their interactions with biological targets. For example, Shirani et al. (2021) outlined a procedure for synthesizing benzothiazolopyridine compounds, showing their potential interactions with estrogen and progesterone receptors, which could predict their activity against breast cancer targets (Shirani, Maleki, Asadi, & Dinari, 2021).

Antagonistic Properties on NMDA Receptor

Wright et al. (1999) identified a compound with structural similarity as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting its potential application in neurological research and therapy (Wright, Gregory, Boxer, Meltzer, Serpa, & Wise, 1999).

Radioactive Labeling for Medical Imaging

Mundwiler et al. (2004) discussed the synthesis of mixed ligand tricarbonyl complexes, demonstrating a method that could be applied for labeling bioactive molecules for imaging purposes, indicating potential applications in diagnostic medicine (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Anti-arrhythmic and Antimicrobial Activities

Studies on piperidine-based derivatives have shown significant anti-arrhythmic and antimicrobial activities. Abdel‐Aziz et al. (2009) synthesized piperidine-based thiazole derivatives, some of which exhibited significant anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009). Similarly, Konda et al. (2011) synthesized imidazole-containing benzodiazepines that were evaluated for their antimicrobial activity, illustrating the versatile biological activities of compounds with structural similarities (Konda, Shaikh, Chavan, & Dawane, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body, thereby altering its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, if it is intended to be used as a drug, it could have side effects or toxicities that need to be considered .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its properties in more detail, and investigating its safety and efficacy if it is intended to be used as a drug .

Properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(23-10-6-15(7-11-23)18-20-8-9-21-18)16-13-25-17(22-16)12-14-4-2-1-3-5-14/h1-5,8-9,13,15H,6-7,10-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWSMYZLOXBDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.